N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a hybrid heterocyclic framework combining a thiazolo[4,5-d]pyridazin-5(4H)-one core substituted with a pyrrolidin-1-yl group at position 2 and a thiophen-2-yl moiety at position 5. Such fused thiazole-pyridazine systems are known for their pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c29-18(24-11-14-5-6-15-16(10-14)32-13-31-15)12-28-22(30)20-21(19(26-28)17-4-3-9-33-17)34-23(25-20)27-7-1-2-8-27/h3-6,9-10H,1-2,7-8,11-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDJQANSAVVFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
- Compound A: 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives (e.g., 5d and 5e from ) share a thiazole core and acetamide linkage. Unlike the target compound, these derivatives lack the fused pyridazinone ring but exhibit notable anti-inflammatory and analgesic activities. The thiophene substitution in the target compound may enhance metabolic stability compared to the indolinone moiety in Compound A .
- Compound B: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () feature a thiazolidinone ring but lack the pyridazine fusion. Their synthesis relies on carbodiimide coupling agents (EDC/HOBt), contrasting with the target compound’s use of caesium carbonate in DMF for cyclization .
Heterocyclic Systems with Pyrrolidine Substituents
- Compound C : Pyrazole-thiazole hybrids (e.g., 5a–5g in ) incorporate pyrrolidine-like substituents but prioritize antibacterial activity. The target compound’s pyrrolidin-1-yl group at position 2 likely modulates solubility and target binding, as seen in kinase inhibitors .
- Compound D : N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () use triazole-pyrrolidine motifs but lack the fused bicyclic system. Their synthesis emphasizes thiol-alkylation, differing from the target compound’s multi-step cyclocondensation .
Bioisosteric Replacements: Thiophene vs. Benzene Rings
- Compound E: 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide () replaces the thiophen-2-yl group with a benzimidazole moiety.
Q & A
Q. What are the key steps in synthesizing this compound, and what analytical techniques ensure purity at each stage?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[4,5-d]pyridazin core. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide may facilitate cyclization .
- Acetamide coupling : Acylation reactions using activated intermediates (e.g., acyl chlorides) under basic conditions (triethylamine or DIPEA) .
- Final purification : Crystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) . Analytical monitoring : Thin-layer chromatography (TLC) for intermediate checks and HPLC (>95% purity) for final validation .
Q. Which spectroscopic methods are critical for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., pyrrolidin-1-yl at C2, thiophen-2-yl at C7) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 522.18 g/mol) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
Q. What are the primary biological targets of this compound based on structural analogs?
The thiazolo[4,5-d]pyridazin scaffold and pyrrolidine substituent suggest kinase or protease inhibition. Analogous compounds show activity against:
- Cyclin-dependent kinases (CDKs) : Due to ATP-binding pocket interactions .
- PARP enzymes : Benzo[d][1,3]dioxole enhances DNA repair pathway targeting .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield of the thiazolo-pyridazin core?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of heterocyclic intermediates .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side products .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate thiophenyl group incorporation . Data from similar syntheses show a 15–20% yield increase under optimized conditions .
Q. How do structural modifications (e.g., substituents on the pyrrolidine or thiophene) affect bioactivity?
Structure-activity relationship (SAR) insights :
- Pyrrolidine substitution : N-Methylation reduces steric hindrance, enhancing binding to hydrophobic pockets (IC50 improvement from 1.2 μM to 0.7 μM in kinase assays) .
- Thiophene replacement : Fluorophenyl analogs show 3× higher cytotoxicity but lower solubility .
- Benzo[d][1,3]dioxole : Removal decreases logP by 0.8, reducing membrane permeability .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Assay validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to confirm target specificity .
- Solubility correction : Use DMSO concentration controls (≤0.1% v/v) to avoid false negatives in cell-based assays .
- Metabolic stability : Pre-incubate with liver microsomes to assess false positives from prodrug activation .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the thiophen-2-yl group and hydrophobic kinase pockets (e.g., CDK2) .
- MD simulations : GROMACS simulations (50 ns) assess stability of the acetamide linker in solvent .
- QSAR models : Train models using IC50 data from analogs to prioritize substituents for synthesis .
Q. What are the challenges in achieving aqueous solubility while retaining potency?
- LogP optimization : Introducing polar groups (e.g., morpholine instead of pyrrolidine) lowers logP from 3.5 to 2.8 but may reduce cell permeability .
- Prodrug strategies : Phosphate ester derivatives improve solubility by 10× but require enzymatic activation .
- Nanoformulation : Liposomal encapsulation (50–100 nm particles) enhances bioavailability in preclinical models .
Methodological Considerations
Q. How should researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Western blotting : Monitor downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .
- CRISPR knockout : Validate specificity using target-deficient cell lines .
Q. What are best practices for scaling up synthesis without compromising purity?
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
- Quality by design (QbD) : Use Design of Experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling gradients) .
- Repurification protocols : Recrystallization in ethanol/water (7:3) removes ≤2% impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
